Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-
Description
The compound Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- (CAS: Not explicitly listed in evidence; structurally related to analogs in ) is an acetamide derivative featuring a substituted phenyl ring. Key structural attributes include:
- A methoxy group at the 4-position of the phenyl ring.
- A methylamino group at the 3-position, further substituted with a 2-cyanoethyl moiety. This structure places it within a broader class of N-substituted acetamides, which are explored for applications ranging from pharmaceuticals to agrochemicals.
Properties
CAS No. |
67940-00-5 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)15-11-5-6-13(18-3)12(9-11)16(2)8-4-7-14/h5-6,9H,4,8H2,1-3H3,(H,15,17) |
InChI Key |
YQSUXMCLIUGHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound can be viewed as an N-substituted acetamide where the amine substituent is a 3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl group. The preparation generally involves:
- Formation of the acetamide core by acylation of an appropriate amine.
- Introduction of the 2-cyanoethyl methylamino substituent on the aromatic ring.
Preparation of the Amine Intermediate
The key intermediate is the aromatic amine bearing the 3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl substituent. This can be synthesized by:
- Starting from 3-amino-4-methoxyaniline or 3-nitro-4-methoxyaniline.
- Alkylation of the amino group with 2-bromoacetonitrile or 3-chloropropionitrile to introduce the 2-cyanoethyl group.
- Methylation of the amino nitrogen if necessary to obtain the methylamino substituent.
This step typically uses nucleophilic substitution under basic conditions.
Acylation to Form the Acetamide
Once the substituted amine is obtained, acylation with acetic anhydride or acetyl chloride yields the target acetamide:
- The amine is reacted with acetic anhydride or acetyl chloride in an inert solvent like dichloromethane or tetrahydrofuran.
- The reaction is usually conducted at low to moderate temperatures (0–25 °C) to control reactivity.
- The product is purified by recrystallization or chromatography.
Example from Related Literature
Though direct literature on this exact compound is limited, related compounds such as N-[3-(2-cyanoethylamino)-4-methoxyphenyl]acetamide have been documented with the following approach:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Formation of substituted amine | Reaction of 3-amino-4-methoxyaniline with 2-bromoacetonitrile under basic conditions (e.g., K2CO3) in DMF at 10–20 °C for 2 hours | Moderate to good yields (~50-70%) | Alkylation introduces the cyanoethyl group |
| 2. Acylation | Reaction of the substituted amine with acetic anhydride or acetyl chloride in anhydrous solvent at 0–25 °C | High yields (>80%) | Forms the acetamide linkage |
This is consistent with general amide synthesis protocols and the data from synthesis of related acetamide derivatives.
Alternative Synthetic Route via Amide Bond Formation
Another approach involves:
- Coupling of 3-[(2-cyanoethyl)methylamino]-4-methoxyaniline with cyanoacetic acid or activated cyanoacetyl derivatives using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in DMF at low temperature (10–15 °C).
- This method avoids the use of acyl chlorides and can provide good yields with cleaner reaction profiles.
Example from related amide synthesis:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 3-[(2-cyanoethyl)methylamino]-4-methoxyaniline + cyanoacetic acid + DCC in DMF | Stirring at 10–15 °C for 2 hours, filtration to remove urea byproduct | High yield (~80-90%) | Mild conditions, good selectivity |
This method is analogous to the preparation of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Alkylation + Acylation | 3-amino-4-methoxyaniline, 2-bromoacetonitrile, acetic anhydride | Base (K2CO3), acetic anhydride | 10–25 °C, DMF or organic solvent | Moderate to high | Straightforward, accessible reagents | Multi-step, requires purification |
| Carbodiimide Coupling | 3-[(2-cyanoethyl)methylamino]-4-methoxyaniline, cyanoacetic acid | DCC, DMF | 10–15 °C, 2 h | High | Mild, efficient, fewer side products | Requires carbodiimide, potential urea removal |
| Acyl chloride method (general amide synthesis) | 3-[(2-cyanoethyl)methylamino]-4-methoxyaniline, acetyl chloride | Triethylamine, THF | Room temperature, stirring | High | Fast, widely used | Acyl chlorides are moisture sensitive |
Analytical and Purification Notes
- The product is typically isolated by filtration or extraction followed by recrystallization from solvents such as ethyl acetate, hexanes, or isopropanol.
- Purity and structure confirmation are done by elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR).
- Melting point determination helps assess purity.
Research and Development Considerations
- Optimization of reaction temperature and solvent can improve yield and selectivity.
- Protecting groups may be used if other reactive functionalities are present.
- Scale-up requires attention to exothermicity and byproduct removal (e.g., urea from DCC coupling).
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The acetamide group can participate in nucleophilic substitution or coupling reactions. For example:
-
Reaction with Amines : In the presence of coupling agents like triethylorthoformate, the acetamide’s carbonyl group may react with amines to form acrylamide derivatives. A similar reaction was observed with 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3), where refluxing with substituted anilines in isopropyl alcohol yielded acrylamides (54–85% yields) .
Hydrolysis of Cyanoethyl Group
The 2-cyanoethyl group is susceptible to hydrolysis under acidic or basic conditions. For instance:
-
Acid-Catalyzed Hydrolysis : This could yield a carboxylic acid or amide derivative. In related compounds, cyano groups were hydrolyzed to carboxamides using aqueous acids or bases, though specific conditions for this compound remain undocumented.
Functionalization of Methylamino Group
The methylamino (-N(CH₃)CH₂CN) group may undergo:
-
Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides to form quaternary ammonium salts or tertiary amides.
-
Cyano Group Reactions : The nitrile moiety could participate in nucleophilic additions (e.g., with Grignard reagents) or reductions to form amines.
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring is electron-rich, enabling reactions such as:
-
Nitration/Sulfonation : Directed by the methoxy group’s activating effect.
-
Halogenation : Bromination or iodination at ortho/para positions relative to the methoxy group.
Amide Hydrolysis
Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the acetamide may hydrolyze to form the corresponding carboxylic acid:
-
Example Pathway :
Scientific Research Applications
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide involves its interaction with molecular targets and pathways. The compound can form intermediates that react with nucleophilic reagents, leading to the formation of various derivatives . These derivatives can interact with specific enzymes or receptors, modulating their activity and resulting in biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
*Estimated values based on structural similarity to listed analogs.
Key Differences and Implications
Substituent Effects on Lipophilicity (LogP): Replacement of methyl with ethyl (19433-94-4) slightly increases molecular weight but maintains similar LogP (~1.4), suggesting minimal impact on membrane permeability . Introduction of a hydroxyethyl group (64611-87-6) reduces LogP to ~0.9, enhancing water solubility, which is critical for bioavailability in drug design .
Biological Activity Considerations: Analogs in (e.g., 35a-c, 37a-c) with methoxyphenyl and alkyl chains demonstrated activity as FPR1 antagonists, highlighting the role of substituent positioning in receptor binding . The cyanoethyl group may contribute to electron-withdrawing effects, stabilizing interactions with enzymatic targets, as seen in agrochemicals like pretilachlor () .
Synthetic Accessibility:
Biological Activity
Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with an average mass of approximately 247.298 g/mol. Its structure features a methoxy group, a cyanoethyl moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Average Mass | 247.298 g/mol |
| Monoisotopic Mass | 247.132077 g/mol |
| CAS Number | 67940-00-5 |
Research indicates that this compound may exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- shows potential as an antimicrobial agent against certain bacterial strains.
- Cytotoxicity : It has been evaluated for its cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on the effectiveness of various acetamides, including the compound , demonstrated significant inhibition of bacterial growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µM against Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations exceeding 25 µM. Flow cytometry analysis indicated increased annexin V positivity, confirming apoptotic cell death .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. Results showed an IC50 value of approximately 30 µM, suggesting moderate inhibitory potential compared to standard inhibitors like kojic acid .
Toxicological Profile
The toxicological assessment of Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- is crucial for understanding its safety profile. Studies have indicated that at high concentrations, the compound may exhibit cytotoxic effects; however, no significant overt toxicity was observed at lower concentrations used in therapeutic contexts .
Environmental Impact
Research on the environmental impact of this compound is limited but necessary for assessing its ecological safety. Preliminary findings suggest minimal bioaccumulation potential in aquatic organisms .
Q & A
Basic Question: What are the recommended synthetic routes for preparing Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves functionalizing the aromatic amine core with cyanoethyl and methylamino groups. A common approach is to start with N-(4-methoxyphenyl)acetamide derivatives, introducing substituents via nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-methoxyaniline with acetyl chloride to form N-(4-methoxyphenyl)acetamide .
- Step 2: Introduce the 2-cyanoethyl group via alkylation using acrylonitrile under basic conditions .
- Step 3: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .
Basic Question: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns on the aromatic ring and cyanoethyl group .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C≡N stretch at ~2250 cm, amide C=O at ~1650 cm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
- Chromatography (HPLC/TLC): Monitor reaction progress and purity, using mobile phases like ethyl acetate/hexane (3:7) .
Advanced Question: How can researchers design experiments to evaluate the compound’s pharmacological activity, such as anti-cancer potential?
Methodological Answer:
- Cell-Based Assays: Test cytotoxicity using the MTT assay on cancer cell lines (e.g., HCT-116, MCF-7). Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
- Dose-Response Studies: Use a concentration range (e.g., 1–100 µM) to determine IC values. Compare with structurally related analogs to identify activity trends .
- Mechanistic Studies: Investigate apoptosis via flow cytometry (Annexin V/PI staining) or Western blotting for caspase activation .
Advanced Question: What strategies are employed to study structure-activity relationships (SAR) for derivatives of this acetamide?
Methodological Answer:
- Substituent Variation: Modify the methoxy group’s position (e.g., 3- vs. 4-methoxy) or replace the cyanoethyl group with hydroxyethyl to assess solubility and activity changes .
- Pharmacophore Mapping: Use computational tools (e.g., MOE, Schrödinger) to identify critical interactions, such as hydrogen bonding with the amide group .
- In Vivo Models: For promising in vitro candidates, evaluate bioavailability and efficacy in xenograft models, monitoring tumor volume and biomarkers .
Basic Question: What safety precautions should be taken when handling this compound in laboratory settings?
Methodological Answer:
- Toxicological Data: Note that thorough toxicological studies are lacking; assume potential hazards and use PPE (gloves, goggles, lab coat) .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acrylonitrile) .
- Waste Disposal: Quench reactive byproducts (e.g., cyanides) with bleach before disposal .
Advanced Question: How can computational modeling be applied to study this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock or Molegro Virtual Docker to simulate binding to targets (e.g., FPR1 for anti-inflammatory activity). Optimize docking parameters (grid size, scoring functions) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Basic Question: How is regulatory compliance addressed for this compound in academic research?
Methodological Answer:
- CAS/EC Registration: The compound is registered under CAS 64611-87-6 and EC 264-969-3, ensuring proper labeling and documentation .
- Safety Data Sheets (SDS): Refer to SDS of analogs (e.g., N-(4-methoxyphenyl)acetamide) for handling guidelines until compound-specific data is available .
- Ethical Approvals: For in vivo studies, obtain institutional approvals (IACUC) and adhere to OECD guidelines for chemical testing .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?
Methodological Answer:
- Meta-Analysis: Systematically review literature to identify variables (e.g., cell line specificity, assay conditions) causing discrepancies .
- Standardized Protocols: Replicate studies using identical cell lines (e.g., HT-29 vs. PC-3) and assay parameters (e.g., incubation time) .
- Orthogonal Assays: Confirm results with complementary methods (e.g., ATP-based viability assays alongside MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
